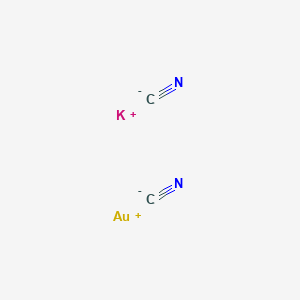
Potassium dicyanoaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium dicyanoaurate is a chemical compound with the molecular formula K[Au(CN)2]. It appears as a yellow crystalline powder that is soluble in water and has a metallic taste. This compound is widely used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: Potassium dicyanoaurate can be synthesized through the reaction of gold with potassium cyanide in the presence of oxygen. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
4Au+8KCN+O2+2H2O→4K[Au(CN)2]+4KOH
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to elemental gold under specific conditions.
Substitution: The compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands like thiourea or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state gold complexes.
Reduction: Elemental gold.
Substitution: Gold complexes with different ligands.
科学研究应用
Potassium dicyanoaurate has diverse scientific applications due to its unique properties. Some of its key applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Materials Science: The compound is employed in the development of advanced materials, such as nanomaterials and thin films.
Biochemistry: It is used in biochemical assays and studies involving gold-based compounds.
Environmental Research: It is used in studies related to environmental monitoring and remediation.
作用机制
The mechanism of action of Potassium dicyanoaurate involves its interaction with molecular targets and pathways. In catalysis, the compound facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with proteins and enzymes, influencing their activity and function. The cyanide ligands play a crucial role in stabilizing the gold center and modulating its reactivity.
相似化合物的比较
Potassium dicyanoaurate can be compared with other gold cyanide complexes, such as:
Aurate(1-), tetracyano-, potassium (K[Au(CN)4]): This compound has four cyanide ligands and exhibits different reactivity and applications.
Aurate(1-), bis(cyano-c)-, sodium (Na[Au(CN)2]): Similar to the potassium salt but with sodium as the counterion, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of gold and cyanide ligands, which confer distinct chemical and physical properties. Its solubility in water and stability make it particularly useful in various research and industrial applications.
属性
CAS 编号 |
13967-50-5 |
|---|---|
分子式 |
C2AuKN2 |
分子量 |
288.10 g/mol |
IUPAC 名称 |
potassium;gold(1+);dicyanide |
InChI |
InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1 |
InChI 键 |
XTFKWYDMKGAZKK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
规范 SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
相关CAS编号 |
14950-87-9 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


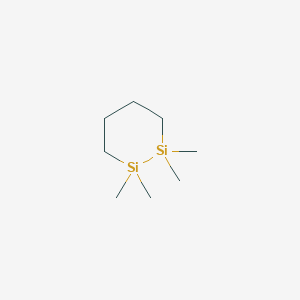
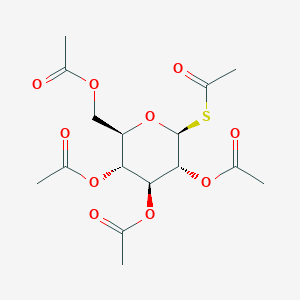
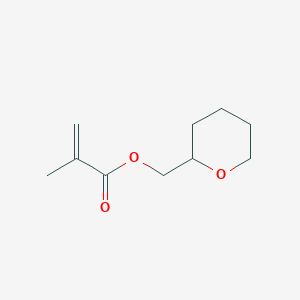
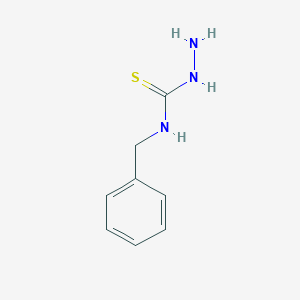
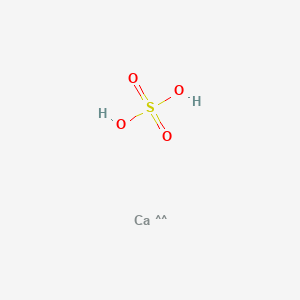
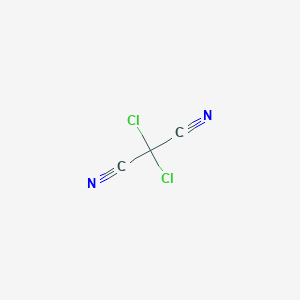
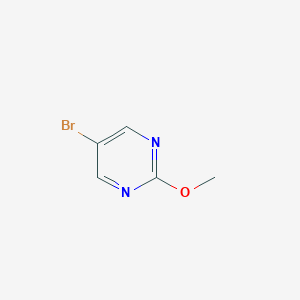
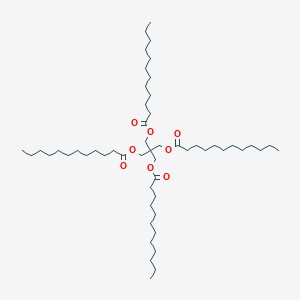
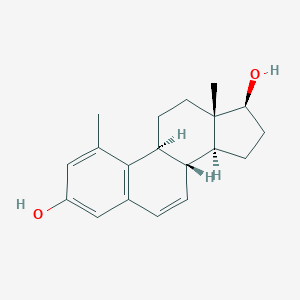
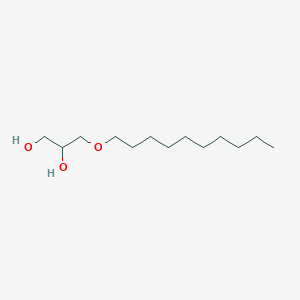
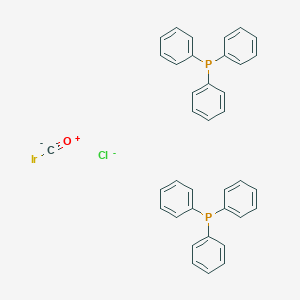
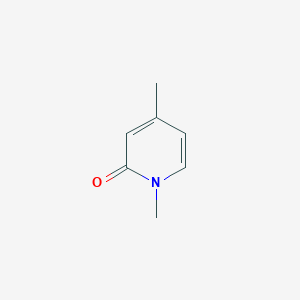
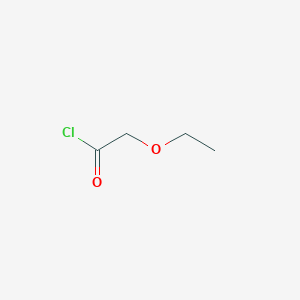
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
